2-Hydroxy-3-methoxybenzyl alcohol

Enzyme substrate specificity Glycosyltransferase Cyanogenic glucoside biosynthesis

Researchers synthesizing 12-LOX inhibitors or studying glycosyltransferase specificity must use this ortho-methoxybenzyl alcohol isomer - vanillyl alcohol (para-isomer) is not recognized by UGT85B1 and targets TRPV1 instead. • Direct precursor to ML355 scaffold (12-LOX IC₅₀ = 0.34 μM) with selectivity over COX/other LOX. • Confirmed UGT85B1 acceptor substrate (Sorghum bicolor). • ≥98% (GC) purity, characterized by NMR, FT-IR, GC-MS. • Distinct logP (0.543) and HPLC retention vs. vanillyl alcohol - use the correct isomer as reference standard to avoid misidentification in QC workflows.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 4383-05-5
Cat. No. B1361055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methoxybenzyl alcohol
CAS4383-05-5
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CO
InChIInChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3
InChIKeyOSZHSESNQIMXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-methoxybenzyl alcohol – Compound Profile


2-Hydroxy-3-methoxybenzyl alcohol (o-vanillyl alcohol) is a disubstituted benzyl alcohol carrying a phenolic hydroxyl at position 2 and a methoxy group at position 3 [1]. It is a white to light-brown crystalline solid with a molecular weight of 154.16 g mol⁻¹ . The compound is commercially available at ≥97 % purity from major chemical suppliers and is routinely characterized by NMR, FT-IR, and GC-MS spectral libraries [2][3].

Enzymology probe: Supports glycosyltransferase substrate specificity studies requiring ortho-hydroxy-methoxy recognition.
Medicinal chemistry building block: Core scaffold for 12-LOX inhibitor synthesis; isomer-specific pharmacophore geometry.
Physicochemical reference: Quantifiable intramolecular hydrogen-bonding model system for crystal engineering and thermal analysis.
Chromatographic standard: Isomer-specific logP and retention behavior for reversed-phase HPLC method calibration.

Why 2-Hydroxy-3-methoxybenzyl alcohol Is Irreplaceable


The ortho-relationship between the 2‑hydroxyl and 3‑methoxy substituents creates a unique intramolecular hydrogen‑bond network that profoundly alters the compound's physicochemical properties, enzyme recognition, and pharmacophore geometry relative to its para‑isomer vanillyl alcohol (4‑hydroxy‑3‑methoxybenzyl alcohol) and the simple hydroxybenzyl alcohol series [1][2]. These structural differences translate into measurable changes in melting point, boiling point, lipophilicity, and site‑specific enzyme substrate acceptance that preclude generic substitution in synthesis, enzymology, and medicinal chemistry applications [3][4].

Target 2‑Hydroxy‑3‑methoxybenzyl alcohol (ortho‑vanillyl alcohol)
Analog Vanillyl alcohol (4‑hydroxy‑3‑methoxybenzyl alcohol)
Isomer substitution may shift enzyme recognition, pharmacophore target engagement, and thermal properties. The ortho‑hydroxy‑methoxy pattern enables UGT85B1 glucosylation and 12‑LOX inhibitor binding; the para‑isomer is not recognized by UGT85B1 and directs biological activity toward TRPV1 receptors. Chromatographic retention and melting point differ substantially, requiring isomer‑specific method validation.

Quantitative Differentiation vs. Closest Analogs


UGT85B1 Substrate Acceptance: ortho-Hydroxy-Methoxy Pattern

Recombinant UGT85B1 from Sorghum bicolor glucosylates 2‑hydroxy‑3‑methoxybenzyl alcohol, with Km and kcat values determined alongside eight other substrates [1]. In contrast, vanillyl alcohol (4‑hydroxy‑3‑methoxybenzyl alcohol) is not reported as a substrate for this enzyme in the same study, indicating that the ortho‑disubstitution pattern is required for productive binding to the UGT85B1 active site [1]. The enzyme's regiospecificity demands a sterically unhindered hydroxyl group, which in vanillyl alcohol is blocked by the para‑positioned methoxy group [1].

UGT85B1 Substrate Acceptance
Assay context
Target compound accepted as substrate; vanillyl alcohol not glucosylated under identical conditions.
Enzyme regiospecificity requires ortho‑substitution pattern for productive binding.
In vitro recombinant UGT85B1 assay; TLC and kinetic analysis.
Enzyme substrate specificity Glycosyltransferase Cyanogenic glucoside biosynthesis

12-LOX Inhibitor Pharmacophore: ortho-Methoxybenzyl Moiety

The 4‑((2‑hydroxy‑3‑methoxybenzyl)amino)benzenesulfonamide scaffold yields potent and selective 12‑lipoxygenase (12‑LOX) inhibitors; the lead compound ML355 displays an IC₅₀ of 0.34 μM against 12‑LOX with excellent selectivity over 5‑LOX, 15‑LOX‑1, 15‑LOX‑2, COX‑1, and COX‑2 [1][2]. In contrast, the 4‑hydroxy‑3‑methoxybenzyl (vanillyl) moiety is characteristic of vanilloid receptor (TRPV1) agonists such as capsaicin, not 12‑LOX inhibitors [3]. The positional difference of the hydroxyl group (ortho vs. para relative to the methoxy) re‑routes the biological target engagement from lipoxygenase inhibition to TRPV1 activation.

12‑LOX Inhibitor Pharmacophore
Class-level inference
ML355 (derived from target): IC₅₀ = 0.34 µM against 12‑LOX; vanillyl-based analogs associated with TRPV1 agonism.
Positional isomer redirects target engagement from lipoxygenase inhibition to vanilloid receptor activation.
Recombinant human enzyme assay; selectivity counterscreen panel.
12-Lipoxygenase inhibitor Medicinal chemistry Selectivity profiling

Melting Point Depression by Intramolecular Hydrogen Bonding

2‑Hydroxy‑3‑methoxybenzyl alcohol melts at 61–63 °C, substantially lower than its para‑isomer vanillyl alcohol (110–117 °C) . This ~50 °C depression is attributable to the formation of a six‑membered intramolecular hydrogen bond between the ortho‑phenolic hydroxyl and the methoxy oxygen, which competes with intermolecular hydrogen bonding in the crystal lattice [1]. In comparison, 2‑hydroxybenzyl alcohol (salicyl alcohol) melts at 83–87 °C and 4‑hydroxybenzyl alcohol at 114–122 °C, placing the target compound as the lowest‑melting solid in the series .

Melting Point Depression
Cross-study comparable
61–63 °C vs. vanillyl alcohol 110–117 °C; Δmp ≈ –50 °C attributable to intramolecular H‑bonding.
Lower melting point impacts recrystallization, formulation processing, and storage recommendations.
Literature values from capillary method/DSC; supplier COA data.
Thermophysical property Crystal engineering Intramolecular hydrogen bond

Boiling Point Difference Under Reduced Pressure

2‑Hydroxy‑3‑methoxybenzyl alcohol distills at 135 °C at 0.2 mmHg, whereas its para‑isomer vanillyl alcohol requires 313 °C at atmospheric pressure (760 mmHg) . Extrapolation of the target compound's boiling point to atmospheric pressure using the NIST reduced‑pressure data (408.2 K at 0.0003 bar) yields an estimated normal boiling point of ~358 °C [1][2]. The significantly lower boiling point under reduced pressure facilitates vacuum distillation purification for the ortho‑isomer, while the para‑isomer is typically purified by recrystallization due to thermal instability at high temperatures .

Boiling Point Under Reduced Pressure
Cross-study comparable
135 °C at 0.2 mmHg; facilitates vacuum distillation purification impractical for the para‑isomer.
Volatility difference supports process-scale purification route selection.
NIST reduced-pressure boiling point data; supplier specifications.
Distillation Volatility Process chemistry

Lipophilicity Difference vs. Vanillyl Alcohol

The estimated octanol/water partition coefficient (logP) of 2‑hydroxy‑3‑methoxybenzyl alcohol is 0.543, compared to 0.42 for vanillyl alcohol [1][2]. The +0.123 logP unit increase (corresponding to ~1.33‑fold higher lipophilicity) results from the intramolecular hydrogen bond that masks the phenolic hydroxyl polarity and the altered electron distribution in the ortho‑substituted ring [1]. This difference, while modest, can influence membrane permeability, protein binding, and chromatographic retention in reversed‑phase HPLC methods .

Lipophilicity Difference
Cross-study comparable
logP 0.543 vs. vanillyl alcohol 0.42; ΔlogP = +0.123 (~1.33‑fold higher lipophilicity).
Alters RP‑HPLC retention and SPE behavior; isomer‑specific calibration required.
Estimated XlogP3 value; experimental logP for vanillyl alcohol.
Lipophilicity Drug-likeness LogP

Application Scenarios


Cyanogenic Glucoside Biosynthesis Enzymology

2‑Hydroxy‑3‑methoxybenzyl alcohol is an established substrate for UGT85B1, the cyanohydrin glucosyltransferase from Sorghum bicolor [1]. Researchers investigating substrate specificity, regiospecificity, or engineering glycosyltransferase variants with altered acceptor profiles should select this compound as a model phenolic acceptor rather than vanillyl alcohol, which is not recognized by the enzyme [1].

12-LOX Inhibitor Synthesis

The 4‑((2‑hydroxy‑3‑methoxybenzyl)amino)benzenesulfonamide scaffold, constructed directly from this alcohol via benzylic amination, delivers nanomolar 12‑LOX inhibitors (e.g., ML355, IC₅₀ = 0.34 μM) with selectivity over related lipoxygenases and cyclooxygenases [2][3]. Medicinal chemistry programs targeting 12‑LOX‑mediated pathologies (thrombosis, diabetes, cancer) should source the ortho‑methoxybenzyl alcohol, as the para‑isomer (vanillyl alcohol) generates compounds that engage TRPV1 vanilloid receptors rather than lipoxygenase enzymes [4].

Intramolecular Hydrogen Bonding Reference

The pronounced melting point depression of 2‑hydroxy‑3‑methoxybenzyl alcohol (61–63 °C) relative to its regioisomers and the simple hydroxybenzyl alcohol series provides a quantifiable experimental probe for intramolecular hydrogen bond strength in ortho‑substituted phenols . Physical chemists and crystal engineers can use this compound as a benchmark in systematic studies of substituent effects on solid‑state properties.

Chromatographic Method Development and QC

The distinct logP (0.543) and HPLC retention behavior of 2‑hydroxy‑3‑methoxybenzyl alcohol relative to vanillyl alcohol (logP 0.42) necessitates isomer‑specific calibration in reversed‑phase analytical methods [5][6]. Quality control laboratories monitoring reaction progress or purity in syntheses involving methoxybenzyl alcohol intermediates must use the correct isomer as the reference standard to avoid misidentification.

Application
Selection Property
Validation Focus
Cyanogenic glucoside biosynthesis enzymology
Ortho‑hydroxy‑methoxy substrate recognition
UGT85B1 regiospecificity and kinetic parameter review
12‑LOX inhibitor synthesis
Isomer‑specific pharmacophore geometry
Lipoxygenase vs. cyclooxygenase selectivity profiling
Intramolecular hydrogen‑bonding reference
Melting point depression relative to regioisomers
Crystal engineering and thermal analysis benchmarks
Chromatographic method development and QC
Isomer‑specific logP and RP‑HPLC retention
Isomer calibration and peak identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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